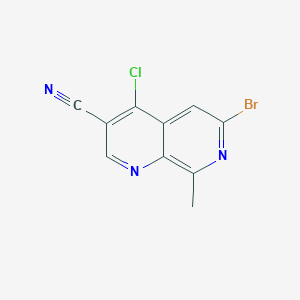

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Use of substituted pyridine derivatives, such as 2-cyano-3-bromo-5-chloropyridine or 5-bromo-3-methylpyridine-2-carboxylic acid ethyl ester | Commercially available or synthesized via known methods | Choice of starting material influences subsequent steps and cost |

| 2. Cyclization to Form Naphthyridine Core | Cyclization under acidic or Lewis acid catalysis, sometimes involving acrylate compounds | Lewis acids (e.g., AlCl3), acidic conditions | Cyclization forms the fused bicyclic 1,7-naphthyridine ring system |

| 3. Halogenation | Introduction or adjustment of bromine and chlorine substituents | Chlorinating agents such as trichloromethyl carbonate, brominating agents like POBr3 | Halogenation at specific ring positions is critical for biological activity |

| 4. Introduction of Methyl Group | Methylation at the 8-position | Methylating agents or starting materials already bearing methyl groups | Ensures correct substitution pattern |

| 5. Introduction of Cyano Group | Installation of the carbonitrile group at the 3-position | Cyanation reactions possibly involving zinc cyanide or other cyanide sources | Requires careful handling due to toxicity; alternative safer methods preferred |

| 6. Purification and Isolation | Isolation of the target compound | Solvent extraction, crystallization, chromatography | Ensures high purity and yield |

Representative Example from Related Patents and Literature

A synthetic method for 8-chloro-1,7-naphthyridine derivatives involves starting from 2-methoxy-3-aminopyridine, protecting the amino group, hydroformylation, deprotection, cyclization with acrylate compounds under Lewis acid catalysis, chlorination with trichloromethyl carbonate in solvents like dimethylformamide or dimethylacetamide, and finally reduction to obtain the target naphthyridine aldehyde intermediate.

Similar methodologies apply to the synthesis of 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile by adapting the starting materials and substituents accordingly, involving multi-step reactions including coupling, halogenation, and cyanation.

The use of palladium-catalyzed coupling reactions has been reported for related compounds but is less favored industrially due to higher cost and equipment requirements.

Comparative Analysis of Preparation Routes

| Aspect | Route Using 5-bromo-3-methylpyridine-2-carboxylic acid ethyl ester | Route Using 2-cyano-3-bromo-5-chloropyridine | Advantages/Disadvantages |

|---|---|---|---|

| Starting Material Availability | Commercially available, relatively inexpensive | Commercially available but may require more handling | Cost-effective vs. more functionalized |

| Reaction Complexity | Involves urethane exchange, imidization, cyclization, chlorination, coupling, oxidation | Involves coupling, addition, hydrolysis, cyclization, cyano substitution, chlorination | First route simpler, second route involves more steps and pressurized reactions |

| Use of Toxic Reagents | Lower toxicity | Use of zinc cyanide, a highly toxic reagent | Safety concerns favor first route |

| Industrial Suitability | More suitable for scale-up | Less suitable due to equipment and safety requirements | First route preferred industrially |

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H5BrClN3 |

| Molecular Weight | 282.52 g/mol |

| Key Functional Groups | Bromine, Chlorine, Methyl, Cyano, 1,7-Naphthyridine ring |

| Typical Solvents | Dimethylformamide, Dimethylacetamide, Tetrahydrofuran |

| Catalysts/Reagents | Lewis acids (AlCl3), Chlorinating agents (trichloromethyl carbonate), Methylating agents, Cyanide sources |

| Reaction Conditions | Acidic or alkaline media, elevated temperatures (e.g., 110 °C), nitrogen atmosphere |

| Purification Methods | Distillation under reduced pressure, washing with sodium bicarbonate, crystallization |

Research Findings and Industrial Considerations

The synthetic routes emphasize the importance of using commercially available and inexpensive starting materials to reduce costs and simplify operations.

Avoiding highly toxic reagents like zinc cyanide enhances safety and environmental compliance, making certain routes more favorable for industrial production.

The use of Lewis acid catalysis and controlled halogenation steps ensures high yield and purity of the final compound, which is crucial for its application as a pharmaceutical intermediate.

Multi-step synthesis requires careful optimization of each step to maximize overall yield and reduce impurities.

This detailed overview synthesizes available research and patent information to present a comprehensive picture of the preparation methods for 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile, highlighting practical considerations for laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and chlorine atoms, which can act as reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the naphthyridine core, such as nitriles, amines, and halogenated compounds. These products can be further modified or used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile" are not available in the search results, information regarding its properties, availability, and related compounds can be gathered. Furthermore, the broader applications of naphthyridines, a class of compounds to which it belongs, can be explored .

Chemical Information and Availability

- Name: 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

- CAS Number: 1254196-52-5 (or 1594722-77-6 )

- Molecular Formula: C10H5BrClN3

- Supplier: Parchem is a supplier of this compound .

- Synonyms: The compound is also known as 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile, AKOS033921409, EN300-206383, and Z1813606989 .

General Applications of Naphthyridines

Naphthyridines, including 1,5-naphthyridines, have a wide array of applications, including:

- Biological Activities: Naphthyridines exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . They have potential applications in treating cardiovascular, central nervous system, and hormonal diseases .

- Chemical Applications: They can be used as ligands in analytical chemistry, hydrogen acceptors, and in organic light-emitting diodes (OLEDs) . They also find use in sensors, semiconductors, and solar cells .

Examples of Naphthyridine Derivatives and Their Applications

- Naphthyridine alkaloids have displayed multiple biological activities .

- Certain derivatives have shown a strong inhibitory effect on LPS (lipopolysaccharides)-induced NO (nitric oxide) production .

- Canthin-6-one displayed antiparasitic effect in mice infected with Trypanosoma cruzi .

- Aaptamine has exhibited anticancer activity .

Synthesis of Naphthyridines

Various synthetic strategies exist for creating naphthyridine compounds:

Mechanism of Action

The mechanism by which 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and biochemical properties of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile are best contextualized against related compounds in the 1,7-naphthyridine and quinoline-carbonitrile families. Below is a detailed analysis:

Structural Analogues in the 1,7-Naphthyridine Series

- Compound 2 (unsubstituted 1,7-naphthyridine-3-carbonitrile): Lacks halogen and methyl substituents. While it retains moderate Tpl2 inhibition (cell-free IC₅₀ ~0.5 μM), it exhibits poor cellular activity (monocyte phospho-MEK IC₅₀ >10 μM) due to reduced membrane permeability and stability .

- Compound 3 (6-chloro-1,7-naphthyridine-3-carbonitrile): Substitution with Cl at position 6 improves Tpl2 affinity (IC₅₀ = 0.15 μM) but shows inconsistent cellular efficacy, with only 40% of analogues achieving monocyte phospho-MEK IC₅₀ <5 μM .

Key Insight : The addition of bromo (position 6) and methyl (position 8) in the target compound enhances both kinase binding and cellular penetration. Bromine’s larger atomic radius likely fills a hydrophobic pocket in Tpl2’s active site, while the methyl group improves metabolic stability .

Comparison with Quinoline-3-Carbonitrile Derivatives

- Compound 1 (8-chloro-quinoline-3-carbonitrile): Despite structural similarity, this quinoline derivative exhibits lower selectivity for Tpl2. In a panel of 13 kinases, it showed off-target activity against MEK and CDK2, likely due to the quinoline scaffold’s broader ATP-binding compatibility .

Key Insight : The 1,7-naphthyridine core in the target compound confers >100-fold selectivity for Tpl2 over other kinases, attributed to Tpl2’s unique ATP-binding loop (GXGXXG motif with a proline substitution), which accommodates the naphthyridine scaffold’s rigidity .

Pharmacological Data and Selectivity Profiles

| Compound | Tpl2 IC₅₀ (μM) | Monocyte Phospho-MEK IC₅₀ (μM) | Selectivity (Kinase Panel) |

|---|---|---|---|

| Target Compound | <0.2 | <5 | 13/13 kinases inactive |

| Compound 1 (Quinoline) | 0.18 | 8.2 | MEK, CDK2 inhibited |

| Compound 2 (Naphthyridine) | 0.5 | >10 | 12/13 kinases inactive |

Interpretation :

- The target compound achieves 79% correlation between cell-free Tpl2 inhibition and cellular activity, outperforming analogues like Compound 2 (40% correlation) .

- Notably, 17 compounds with Tpl2 IC₅₀ <0.2 μM failed in cellular assays, highlighting the critical role of substituent synergy (Br, Cl, CH₃) in the target compound’s efficacy .

Mechanistic and Structural Advantages

- Selectivity: The proline residue in Tpl2’s ATP-binding loop creates a steric environment incompatible with most kinase inhibitors. The naphthyridine core exploits this feature, while quinoline derivatives lack this precision .

- Cellular Penetration : The methyl group at position 8 reduces polarity, enhancing membrane permeability compared to polar analogues like Compound 3 .

Biological Activity

Overview

6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a synthetic organic compound with a complex structure that includes bromine, chlorine, and a methyl group attached to a naphthyridine ring. Its unique chemical properties make it a valuable candidate for various biological applications, particularly in drug development and as an antibacterial agent.

- IUPAC Name : 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile

- Molecular Formula : C10H5BrClN3

- CAS Number : 1594722-77-6

The biological activity of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is primarily attributed to its interaction with specific molecular targets within bacterial cells. It has been noted for its potential as an inhibitor of bacterial topoisomerases, which are essential enzymes for DNA replication and transcription.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. In particular, it has been evaluated for its inhibitory effects on DNA gyrase and topoisomerase IV in bacteria. The following table summarizes the minimum inhibitory concentrations (MIC) observed in key studies:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0078 | |

| Escherichia coli | 0.25 | |

| Acinetobacter baumannii | 0.25 | |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The presence of halogens (bromine and chlorine) in the structure is believed to enhance the compound's biological activity. Research has shown that increasing the size of halogens correlates with improved antibacterial performance due to enhanced interactions with bacterial enzymes. This trend supports the hypothesis that halogen bonding plays a crucial role in the compound's mechanism of action.

Research Findings

Several studies have investigated the biological implications of 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile:

- Inhibition Studies : A focused library of naphthyridine derivatives was synthesized to evaluate their potency against bacterial topoisomerases. The compound demonstrated competitive inhibition profiles compared to standard antibiotics, indicating its potential as a lead compound for further development .

- Selectivity Profile : The compound exhibited selectivity for bacterial topoisomerases over human enzymes, suggesting a favorable safety profile for therapeutic applications . This selectivity is critical in minimizing side effects during treatment.

- Synergistic Effects : Preliminary data suggest that combining this compound with existing antibiotics may enhance overall efficacy against resistant strains of bacteria. Further studies are needed to explore these synergistic interactions in detail.

Q & A

Basic: What synthetic routes are recommended for preparing 6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging halogenated precursors. For example, bromo- and chloro-substituted naphthyridine intermediates (e.g., 2-chloroquinoline-3-carbonitriles) can undergo Sonogashira coupling or annulation reactions with nitrile-containing reagents to introduce the carbonitrile group . Additionally, hydrolysis of precursor carbonitriles under controlled acidic conditions (e.g., 9M H₂SO₄ at 130°C) may be adapted to refine functional groups while preserving the halogenated backbone .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns and halogen placement. Compare spectral data with simulated 13C NMR profiles of structurally similar naphthyridines .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., ~285.5 g/mol) and isotopic patterns for bromine/chlorine.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase columns and UV detection, referencing protocols for halogenated aromatics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation: Work in a fume hood to prevent inhalation of fine particulates (H332 hazard) .

- Storage: Keep in airtight containers at 0–6°C to prevent degradation or moisture absorption .

- Spill Response: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Employ quantum chemical calculations (e.g., density functional theory) to model reaction intermediates and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can predict viable pathways for halogenation or cyano-group introduction . Pair computational predictions with high-throughput screening (HTS) to validate conditions (e.g., solvent polarity, temperature) and minimize trial-and-error experimentation .

Advanced: How to design experiments for screening reaction conditions efficiently?

Methodological Answer:

Use Design of Experiments (DoE) methodologies:

- Factorial Designs: Vary parameters (e.g., catalyst loading, temperature) systematically to identify critical factors affecting yield .

- Response Surface Methodology (RSM): Optimize multi-variable interactions (e.g., solvent ratio vs. reaction time) to maximize product formation .

- CRDC Guidelines: Align with RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for reactor design and scalability .

Advanced: How to resolve contradictions in spectral or reactivity data?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational simulations (e.g., Gaussian software) to confirm structural assignments .

- Isotopic Labeling: Use deuterated analogs to trace unexpected reactivity (e.g., halogen displacement under basic conditions) .

- Statistical Analysis: Apply ANOVA or t-tests to assess reproducibility across batches and identify outliers .

Advanced: What mechanistic insights explain its reactivity under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions: The carbonitrile group may hydrolyze to carboxylic acid (e.g., 9M H₂SO₄ at 130°C), while bromine/chlorine substituents resist electrophilic substitution due to electron-withdrawing effects .

- Basic Conditions: Risk of dehalogenation exists if strong bases (e.g., NaOH) are used; monitor via LC-MS for debrominated byproducts .

Advanced: How to evaluate its potential as a ligand or intermediate in catalysis?

Methodological Answer:

- Coordination Studies: Test metal-binding affinity (e.g., Pd, Cu) using UV-Vis titration or X-ray crystallography.

- Catalytic Screening: Incorporate into cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover frequencies with standard ligands .

- CRDC Alignment: Follow RDF2050103 (chemical engineering design) for reactor compatibility and RDF2050107 (powder/particle tech) for heterogeneous catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.